molecular formula C9H8BrFO2 B1405482 3-(5-Bromo-2-fluorophenoxy)propanal CAS No. 1062615-69-3

3-(5-Bromo-2-fluorophenoxy)propanal

Cat. No. B1405482
M. Wt: 247.06 g/mol
InChI Key: BWWYLRZRUUEQHZ-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-fluorophenoxy)propanal, also known as 5-bromo-2-fluorophenoxypropionaldehyde (BFPPA), is an organic compound belonging to the class of aldehydes. This compound has been studied for its wide range of applications in scientific research, including its use as a reagent for the synthesis of various compounds, its mechanism of action in biochemical and physiological processes, and its potential for use in laboratory experiments.

Scientific Research Applications

Radiosynthesis of a New Radioiodinated Ligand

This study discusses the synthesis of a compound with high affinity for 5HT2-receptors, potentially useful for γ-emission tomography. Although not the exact compound, it illustrates the methodology for radiolabeling and potential applications in neuroimaging (Mertens et al., 1994).

Crystallization of Chiral Compounds

Research on the melting and crystallization behavior of 3-(2-R-phenoxy)propane-1,2-diols, which are structurally related to the compound , was conducted. It provided insights into the physical properties and potential applications in material science (Zakharychev et al., 2006).

Novel Copolymers of Styrene

This study explored the synthesis and characterization of novel copolymers, which included compounds related to 3-(5-Bromo-2-fluorophenoxy)propanal. The findings contribute to the understanding of polymer chemistry and material science (Kharas et al., 2016).

Bromophenol Derivatives from Red Algae

Research on bromophenol derivatives from red algae, similar to 3-(5-Bromo-2-fluorophenoxy)propanal, was conducted to explore their structure and biological activity. This study contributes to the field of natural products and potential pharmaceutical applications (Zhao et al., 2004).

Selective C-Arylation and Pharmacological Aspects

This paper discusses the synthesis of various derivatives based on 5-aryl-2-bromo-3-hexylthiophene and their potential pharmacological applications, demonstrating the utility in medicinal chemistry (Ikram et al., 2015).

Synthesis and Structural Characterization

A study focusing on the synthesis and structural characterization of bromo- and nitrophenyl derivatives, relevant to the structural understanding of similar compounds (Yun-chu, 2004).

properties

IUPAC Name

3-(5-bromo-2-fluorophenoxy)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c10-7-2-3-8(11)9(6-7)13-5-1-4-12/h2-4,6H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWYLRZRUUEQHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OCCC=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101294059
Record name 3-(5-Bromo-2-fluorophenoxy)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101294059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Bromo-2-fluorophenoxy)propanal

CAS RN

1062615-69-3
Record name 3-(5-Bromo-2-fluorophenoxy)propanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1062615-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-Bromo-2-fluorophenoxy)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101294059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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